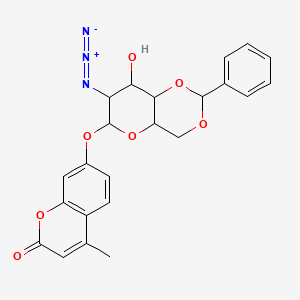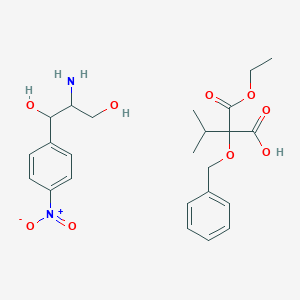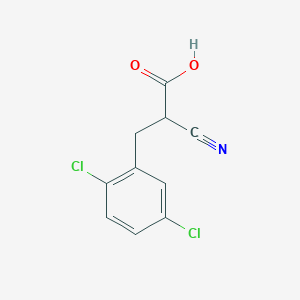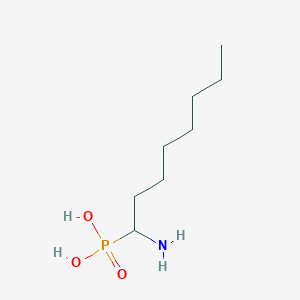
4-Methylumbelliferyl2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves multiple steps. The starting material is typically 4-Methylumbelliferone, which undergoes a series of chemical reactions including azidation and glycosylation to form the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The azido group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in various chemical assays.
Biology: Employed in the study of enzyme kinetics and mechanisms.
Medicine: Utilized in diagnostic tests to detect the presence of specific enzymes.
Industry: Applied in the production of diagnostic kits and other biochemical products.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves its interaction with beta D-galactosidase. When the enzyme cleaves the glycosidic bond, it releases 4-Methylumbelliferone, which fluoresces under UV light . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in biochemical assays .
Comparison with Similar Compounds
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside is unique due to its azido group, which allows for specific chemical modifications. Similar compounds include:
4-Methylumbelliferyl beta-D-galactopyranoside: Lacks the azido group and is used in similar applications but without the ability for further chemical modifications.
4-Methylumbelliferyl alpha-D-galactopyranoside: Similar structure but different glycosidic linkage, affecting its interaction with enzymes.
These comparisons highlight the unique features of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside, particularly its versatility in chemical modifications and applications .
Properties
Molecular Formula |
C23H21N3O7 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
7-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3 |
InChI Key |
MYWUUBHOPGUEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)



![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)

![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)


![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
